5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one can be achieved through several methods. One common approach involves the transformation of 2-oxocarboxylic acids. For instance, the cyclocondensation of 2-oxocarboxylic acids with 2-aminopropionic acids in an aqueous medium can yield hydroxyfuranones . Another method involves the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various furanone derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . For example, its anti-inflammatory properties may be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one:
5-Hydroxy-2(5H)-furanone: This compound is derived from the oxidation of furfural and has various applications in organic synthesis.
Uniqueness
5-Hydroxy-3-propyl-2,5-dihydrofuran-2-one is unique due to its specific structural features and the resulting biological activities.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-hydroxy-4-propyl-2H-furan-5-one |
InChI |
InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h4,6,8H,2-3H2,1H3 |
InChI Key |
IOXFJGKIPHFQML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(OC1=O)O |
Origin of Product |
United States |
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